p-Isopropylbenzaldehyde semicarbazone p-Isopropylbenzaldehyde semicarbazone
Brand Name: Vulcanchem
CAS No.: 950-07-2
VCID: VC13282514
InChI: InChI=1S/C11H15N3O/c1-8(2)10-5-3-9(4-6-10)7-13-14-11(12)15/h3-8H,1-2H3,(H3,12,14,15)/b13-7+
SMILES: CC(C)C1=CC=C(C=C1)C=NNC(=O)N
Molecular Formula: C11H15N3O
Molecular Weight: 205.26 g/mol

p-Isopropylbenzaldehyde semicarbazone

CAS No.: 950-07-2

VCID: VC13282514

Molecular Formula: C11H15N3O

Molecular Weight: 205.26 g/mol

* For research use only. Not for human or veterinary use.

p-Isopropylbenzaldehyde semicarbazone - 950-07-2

Description

p-Isopropylbenzaldehyde semicarbazone is a chemical compound derived from the reaction between p-isopropylbenzaldehyde and semicarbazide. It is used in various applications, including the synthesis of metal complexes and as a precursor in pharmaceutical research. This article will delve into the synthesis, properties, and applications of p-isopropylbenzaldehyde semicarbazone, highlighting its significance in chemistry and biology.

Synthesis of p-Isopropylbenzaldehyde Semicarbazone

The synthesis of p-isopropylbenzaldehyde semicarbazone involves a condensation reaction between p-isopropylbenzaldehyde and semicarbazide hydrochloride in the presence of sodium acetate. This reaction typically occurs in a mixture of ethanol and water.

Synthesis Steps:

  • Preparation of Reaction Mixture: Combine semicarbazide hydrochloride and sodium acetate in an aqueous solution.

  • Addition of Aldehyde: Add p-isopropylbenzaldehyde to the mixture in ethanol.

  • Reaction Conditions: Stir the mixture for 15-30 minutes, then allow it to stand undisturbed for about an hour.

  • Purification: Collect the precipitate and purify it by recrystallization from ethanol.

Metal Complexes of p-Isopropylbenzaldehyde Semicarbazone

p-Isopropylbenzaldehyde semicarbazone can form complexes with various metals, including manganese and iron. These complexes have been studied for their biological activities, such as antimicrobial and antioxidant properties.

Metal Complex Synthesis:

  • Manganese and Iron Complexes: React the semicarbazone with MnCl2·4H2O or FeCl3·6H2O in methanol.

  • Reaction Conditions: Reflux the mixture for several hours, then filter and recrystallize the complexes.

Biological Activities:

  • Antimicrobial Activity: Thiosemicarbazone metal complexes show higher antimicrobial activity compared to semicarbazone complexes .

  • Antioxidant Activity: Iron complexes exhibit stronger antioxidant properties than manganese complexes .

Research Findings and Applications

p-Isopropylbenzaldehyde semicarbazone and its derivatives have been explored for their pharmacological potential, including antimicrobial, anticancer, and antioxidant activities.

Pharmacological Profile:

  • Antimicrobial Properties: Semicarbazones and their metal complexes are effective against various bacteria .

  • Anticancer Potential: Thiosemicarbazones derived from similar aldehydes have shown cytotoxic activities against tumor cells .

CAS No. 950-07-2
Product Name p-Isopropylbenzaldehyde semicarbazone
Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
IUPAC Name [(E)-(4-propan-2-ylphenyl)methylideneamino]urea
Standard InChI InChI=1S/C11H15N3O/c1-8(2)10-5-3-9(4-6-10)7-13-14-11(12)15/h3-8H,1-2H3,(H3,12,14,15)/b13-7+
Standard InChIKey GUYURJHCOAZNNL-NTUHNPAUSA-N
Isomeric SMILES CC(C)C1=CC=C(C=C1)/C=N/NC(=O)N
SMILES CC(C)C1=CC=C(C=C1)C=NNC(=O)N
Canonical SMILES CC(C)C1=CC=C(C=C1)C=NNC(=O)N
PubChem Compound 6864798
Last Modified Nov 23 2023

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